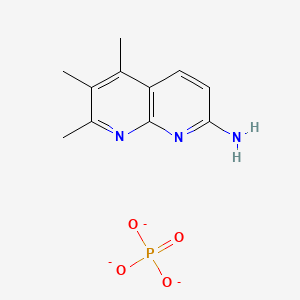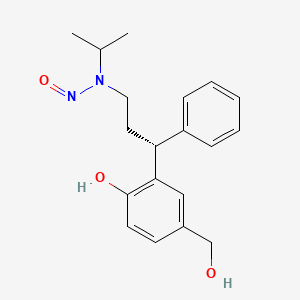
(R)-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes hydroxyl groups, a phenylpropyl chain, and an isopropylnitrous amide moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-5-(hydroxymethyl)benzaldehyde with a suitable amine, followed by reduction and subsequent nitrosation to introduce the nitrous amide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as flow microreactors can be employed to enhance the synthesis process, making it more sustainable and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrous amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products can further undergo additional transformations to yield a wide range of chemical entities.
Applications De Recherche Scientifique
®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and nitrous amide moiety play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways. This compound’s effects are mediated through its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
Compared to these similar compounds, ®-N-(3-(2-Hydroxy-5-(hydroxymethyl)phenyl)-3-phenylpropyl)-N-isopropylnitrous amide possesses a more complex structure with additional functional groups, which enhances its reactivity and potential applications. The presence of the nitrous amide moiety and the phenylpropyl chain distinguishes it from simpler dihydroxybenzenes, providing unique chemical and biological properties.
Propriétés
Formule moléculaire |
C19H24N2O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-[(3R)-3-[2-hydroxy-5-(hydroxymethyl)phenyl]-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C19H24N2O3/c1-14(2)21(20-24)11-10-17(16-6-4-3-5-7-16)18-12-15(13-22)8-9-19(18)23/h3-9,12,14,17,22-23H,10-11,13H2,1-2H3/t17-/m1/s1 |
Clé InChI |
NAKTWKAQPVAOJK-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O |
SMILES canonique |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




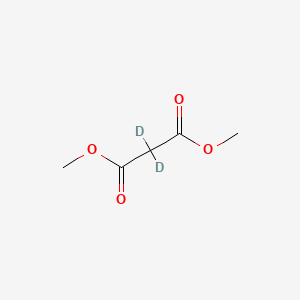
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)




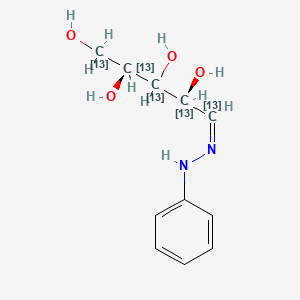
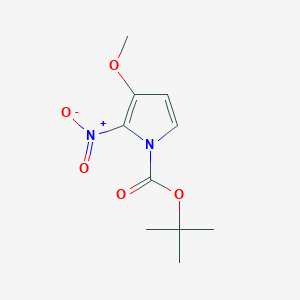
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
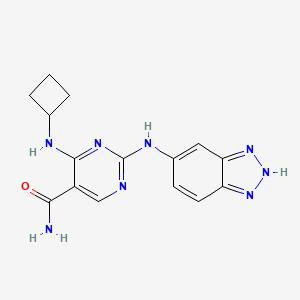
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
